molecular formula C13H15FN2O4 B1328658 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 914637-75-5

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1328658
CAS No.: 914637-75-5
M. Wt: 282.27 g/mol
InChI Key: TXKXIHNFJVOLGL-UHFFFAOYSA-N
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Description

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary targets of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) .

Mode of Action

The compound interacts with its targets, the HIF PHDs, by inhibiting their activity . This inhibition prevents the degradation of HIFs, leading to their accumulation in the cell . As a result, the expression of HIF target genes is upregulated, which includes genes encoding for proteins involved in erythropoiesis and angiogenesis .

Biochemical Pathways

The inhibition of HIF PHDs affects the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by PHDs, marking them for degradation . This leads to the transcription of HIF target genes, which can result in increased production of erythropoietin, leading to increased red blood cell production, and vascular endothelial growth factor, promoting angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include the upregulation of HIF target genes, leading to increased production of erythropoietin and vascular endothelial growth factor . This can result in increased red blood cell production and promotion of angiogenesis .

Action Environment

Environmental factors such as oxygen levels in the cellular environment can influence the compound’s action. Under hypoxic conditions, the activity of HIF PHDs is naturally decreased, leading to the accumulation of HIFs Therefore, the efficacy of the compound may be influenced by the oxygen levels in the cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution of Fluorine: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group allows for diverse chemical modifications and potential biological activities not seen in similar compounds.

Properties

IUPAC Name

8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-10-1-2-11(12(9-10)16(17)18)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKXIHNFJVOLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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